molecular formula C19H18O2S B11406123 S-(4-methylphenyl) (6,7-dimethyl-1-benzofuran-3-yl)ethanethioate

S-(4-methylphenyl) (6,7-dimethyl-1-benzofuran-3-yl)ethanethioate

Cat. No.: B11406123
M. Wt: 310.4 g/mol
InChI Key: LZQYFOGBENWGPY-UHFFFAOYSA-N
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Description

2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)-1-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring substituted with dimethyl groups and a phenylsulfanyl group attached to an ethanone moiety. Benzofuran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)-1-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxyacetophenone derivatives can yield benzofuran structures.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through nucleophilic substitution reactions. Thiophenol or its derivatives can be used as nucleophiles to react with appropriate electrophilic intermediates.

    Formation of the Ethanone Moiety: The ethanone moiety can be introduced through acylation reactions using acylating agents such as acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may also involve the use of continuous flow reactors and other advanced technologies to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)-1-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thiophenol, nucleophiles such as amines or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)-1-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE depends on its specific biological activity. For instance, if the compound exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes essential for bacterial survival. If it has anticancer properties, it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)-1-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE: can be compared with other benzofuran derivatives such as:

Uniqueness

The uniqueness of 2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)-1-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives. The presence of both dimethyl and phenylsulfanyl groups may enhance its lipophilicity and ability to interact with biological targets.

Properties

Molecular Formula

C19H18O2S

Molecular Weight

310.4 g/mol

IUPAC Name

S-(4-methylphenyl) 2-(6,7-dimethyl-1-benzofuran-3-yl)ethanethioate

InChI

InChI=1S/C19H18O2S/c1-12-4-7-16(8-5-12)22-18(20)10-15-11-21-19-14(3)13(2)6-9-17(15)19/h4-9,11H,10H2,1-3H3

InChI Key

LZQYFOGBENWGPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)CC2=COC3=C2C=CC(=C3C)C

Origin of Product

United States

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